3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a unique combination of functional groups, including a tetraazole ring, a thiadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: This step may involve the reaction of thiosemicarbazide with a suitable carbonyl compound.
Coupling of the Rings: The final step involves coupling the tetraazole and thiadiazole rings with a furan derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the thiadiazole ring, potentially converting it into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetraazol-1-yl)-N-(5-tetrahydro-2-furanyl-1,3,4-thiadiazol-2-yl)propanamide: can be compared with other compounds containing tetraazole, thiadiazole, or furan rings.
Examples: 1,2,3-thiadiazole derivatives, 1,2,4-triazole derivatives, and furan-based compounds.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C10H13N7O2S |
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Molecular Weight |
295.32 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H13N7O2S/c18-8(3-4-17-6-11-15-16-17)12-10-14-13-9(20-10)7-2-1-5-19-7/h6-7H,1-5H2,(H,12,14,18) |
InChI Key |
DMSXHFCFIAQVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
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